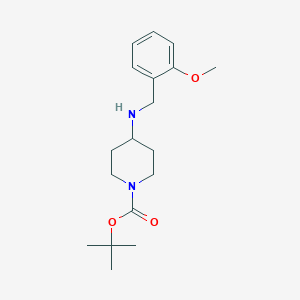
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H28N2O3 . It is used for research purposes.
Synthesis Analysis
This compound is synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzylamino group attached to the piperidine ring. The benzylamino group further contains a methoxy group .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Vandetanib Precursor : Tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of vandetanib , a tyrosine kinase inhibitor used in cancer therapy. Vandetanib targets multiple receptors, including VEGFR, EGFR, and RET, making it valuable for treating thyroid cancer and other malignancies .
Antibacterial and Antifungal Activities
- Although not highly potent, this compound exhibits moderate antibacterial and antifungal properties. Researchers have evaluated its efficacy against various microorganisms, making it a potential candidate for further optimization .
Hypoxic Conditions in Tuberculosis (TB) Research
- Tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate is relevant in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Mtb survives within hypoxic granulomas during infection, and understanding its metabolic adaptations is crucial for drug development .
Biological Building Blocks and Intermediates
- Piperazine derivatives, including this compound, serve as versatile building blocks for synthesizing various organic molecules. They play a role in the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, and other bioactive compounds .
Precursor to Biologically Active Natural Products
- Tert-butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate can be a precursor to natural products like Indiacen A and Indiacen B . These compounds exhibit biological activities and are of interest in drug discovery .
Chemical Synthesis Strategies
- Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring (as seen in this compound) is essential in drug design. Researchers explore its conformational flexibility and interactions with macromolecules .
properties
IUPAC Name |
tert-butyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMDWDHVSNNKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

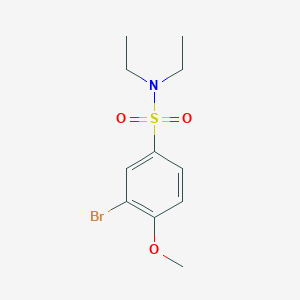

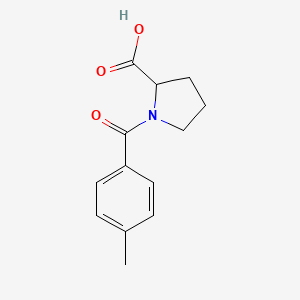

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)

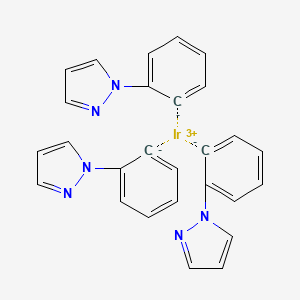
![4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3131871.png)
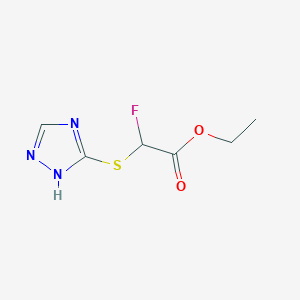


![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)

